Cas no 58254-76-5 (5-Chloro-2-phenylpyridine)

5-Chloro-2-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its halogenated pyridine core enhances reactivity in cross-coupling reactions, while the phenyl group contributes to π-stacking interactions, useful in ligand design. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its versatility in functionalization makes it suitable for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. High purity grades are available for precision applications.
5-Chloro-2-phenylpyridine structure
5-Chloro-2-phenylpyridine structure
Product Name:5-Chloro-2-phenylpyridine
CAS No:58254-76-5
MF:C11H8ClN
MW:189.640921592712
MDL:MFCD04114185
CID:366078
PubChem ID:2762866
Update Time:2025-08-04

5-Chloro-2-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,5-chloro-2-phenyl-
    • 3-Chloro-6-phenylpyridine
    • 5-CHLORO-2-PHENYLPYRIDINE
    • 2-phenyl-5-chloropyridine
    • 2-Phenyl-5-chlorpyridin
    • 5-Chlor-2-phenylpyridin
    • 5-chloro-2-phenyl-pyridine
    • Pyridine,5-chloro-2-phenyl
    • DTXSID30376523
    • UCMPFHHXFOSHSE-UHFFFAOYSA-N
    • MFCD04114185
    • E89740
    • SB53950
    • SCHEMBL1903499
    • AKOS006292391
    • CS-0194699
    • BS-48426
    • 58254-76-5
    • FT-0692697
    • DB-081308
    • 5-Chloro-2-phenylpyridine
    • MDL: MFCD04114185
    • Inchi: 1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
    • InChI Key: UCMPFHHXFOSHSE-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.03500
  • Monoisotopic Mass: 189.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.40200

5-Chloro-2-phenylpyridine Pricemore >>

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Additional information on 5-Chloro-2-phenylpyridine

Comprehensive Overview of 5-Chloro-2-phenylpyridine (CAS No. 58254-76-5): Properties, Applications, and Industry Insights

5-Chloro-2-phenylpyridine (CAS No. 58254-76-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound, featuring a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, C11H8ClN, combines aromatic stability with reactive sites suitable for further functionalization, making it valuable for drug discovery and material science applications.

In recent years, the demand for halogenated pyridine derivatives like 5-Chloro-2-phenylpyridine has surged due to their role in developing kinase inhibitors and antiviral agents. Researchers highlight its utility in constructing biologically active scaffolds, particularly in oncology and CNS drug candidates. The compound’s lipophilicity and electron-withdrawing properties enhance membrane permeability, a critical factor in optimizing bioavailability—a trending topic in AI-driven drug design discussions.

From a synthetic perspective, 58254-76-5 is often synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, reflecting the growing emphasis on green chemistry and atom economy. Industry reports indicate its use in OLED materials, where its electron-transport characteristics contribute to energy-efficient displays—a hotspot aligned with the sustainable technology movement. Analytical methods like HPLC and GC-MS are typically employed for purity verification, addressing the pharmaceutical industry’s stringent quality control requirements.

Environmental and regulatory considerations for 5-Chloro-2-phenylpyridine are increasingly scrutinized. While not classified as hazardous under major regulatory frameworks, its persistence and bioaccumulation potential are subjects of ongoing ecotoxicology studies. This aligns with the broader ESG (Environmental, Social, Governance) trends dominating chemical industry forums. Suppliers often highlight REACH compliance and GMP standards in product documentation to meet buyer expectations.

The compound’s market dynamics reveal interesting patterns. As a building block for proteolysis-targeting chimeras (PROTACs)—a revolutionary approach in targeted protein degradation—it has seen increased procurement by biotech startups. Patent analyses show a 40% rise in filings referencing 58254-76-5 since 2020, particularly in cancer immunotherapy applications. These developments resonate with the precision medicine wave and frequent Google Scholar queries on “pyridine derivatives in oncology.”

Handling and storage recommendations for 5-Chloro-2-phenylpyridine emphasize protection from moisture and light, with inert atmosphere packaging being industry-standard. Thermal stability data (typically stable up to 200°C) supports its use in high-temperature reactions, a feature valued in flow chemistry systems—another trending search term in process chemistry circles. Computational studies using DFT calculations have modeled its conformational behavior, catering to the cheminformatics community’s interest in structure-activity relationships.

Emerging applications include its incorporation into metal-organic frameworks (MOFs) for gas storage and its role as a ligand in catalysis, particularly in C-H activation reactions. These innovations position CAS 58254-76-5 at the intersection of materials science and homogeneous catalysis, topics generating substantial engagement on platforms like ResearchGate. Academic courses on heterocyclic chemistry frequently feature this compound as a case study for regioselective functionalization techniques.

Quality benchmarks for 5-Chloro-2-phenylpyridine typically specify ≥98% purity, with residual solvent levels adhering to ICH guidelines. Spectroscopy data (notable 1H NMR peaks at δ 7.2–8.5 ppm) aids in identity confirmation, while X-ray crystallography studies have elucidated its solid-state packing—information highly sought after in crystal engineering research. The compound’s logP value (~2.8) makes it a frequent reference in QSAR modeling discussions.

Future prospects for this compound appear promising, with projected growth in the contract research organization (CRO) sector and expanding applications in petrochemical additives. Its relevance to fragment-based drug discovery—a hot topic in medicinal chemistry webinars—ensures sustained academic and industrial interest. As structure-based design methodologies advance, 58254-76-5 will likely remain a key player in small molecule therapeutics development pipelines worldwide.

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